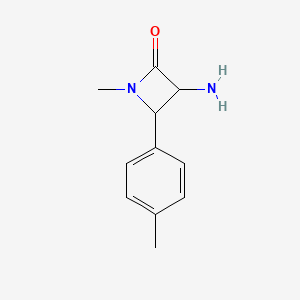![molecular formula C6H4Cl2N2O B11906372 2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
2-Chlorooxazolo[5,4-b]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorooxazolo[5,4-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C6H3ClN2O·HCl It is a derivative of oxazole and pyridine, featuring a chlorine atom at the 2-position of the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorooxazolo[5,4-b]pyridine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . The reaction conditions often require heating and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2-Chlorooxazolo[5,4-b]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazolo[5,4-b]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
2-Chlorooxazolo[5,4-b]pyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes
作用機序
The mechanism of action of 2-Chlorooxazolo[5,4-b]pyridine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The chlorine atom and the oxazole ring may play crucial roles in binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
2-Chlorooxazolo[4,5-b]pyridine: A closely related compound with a similar structure but different positioning of the oxazole ring.
Isoxazolo[5,4-b]pyridine: Another heterocyclic compound with an isoxazole ring instead of an oxazole ring.
Uniqueness
2-Chlorooxazolo[5,4-b]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC名 |
2-chloro-[1,3]oxazolo[5,4-b]pyridine;hydrochloride |
InChI |
InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-2-1-3-8-5(4)10-6;/h1-3H;1H |
InChIキー |
LCXMSJQCARUACV-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)OC(=N2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


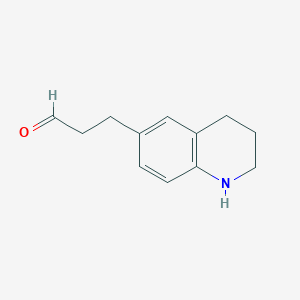
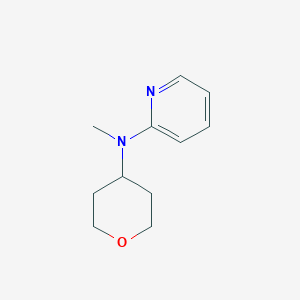

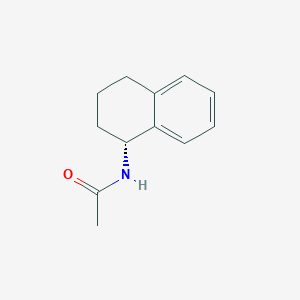
![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)



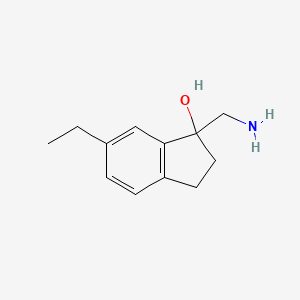

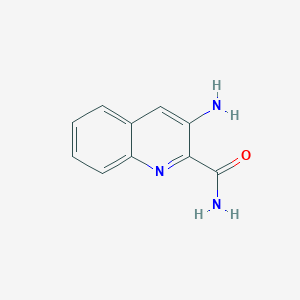
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)

